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Compound of Interest

Compound Name: 4-Decene

Cat. No.: B1167543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-
decene, a ten-carbon alkene with importance in various chemical syntheses. This document
collates available calculated thermodynamic data, outlines methodologies for their
experimental determination, and presents a hypothetical reaction pathway relevant to potential
applications in drug development and other fields requiring fine chemical synthesis.

Core Thermodynamic Properties of 4-Decene

The thermodynamic properties of a compound are fundamental to understanding its stability,
reactivity, and behavior in chemical processes. For 4-decene, which exists as cis and trans
stereoisomers, these properties can differ. The following tables summarize key calculated
thermodynamic data for both isomers.

Table 1: Calculated Thermodynamic Properties of cis-4-
Decene
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Property Value Units Source

Standard Gibbs Free
Energy of Formation Value Not Available kJ/mol
(AfG®)

Enthalpy of Formation
at Standard Value Not Available kJ/mol
Conditions (AfH°gas)

Enthalpy of Fusion at
Standard Conditions Value Not Available kJ/mol
(AfusH®)

Enthalpy of
Vaporization at

N 42.7+0.4 kJ/mol [1]
Standard Conditions

(AvapH®)

Table 2: Calculated Thermodynamic Properties of trans-

4-Decene
Property Value Units Source

Standard Gibbs Free
Energy of Formation 113.54 kJ/mol [2]
(ATG®)

Enthalpy of Formation
at Standard -132.51 kJ/mol [2]
Conditions (AfH°gas)

Enthalpy of Fusion at
Standard Conditions 21.86 kJ/mol [2]
(AfusH®)

Enthalpy of
Vaporization at

N 37.81 kJ/mol [2]
Standard Conditions

(AvapH®)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C19398880&Units=CAL&Mask=4
https://www.benchchem.com/product/b1167543?utm_src=pdf-body
https://www.chemeo.com/cid/31-206-8/trans-4-Decene
https://www.chemeo.com/cid/31-206-8/trans-4-Decene
https://www.chemeo.com/cid/31-206-8/trans-4-Decene
https://www.chemeo.com/cid/31-206-8/trans-4-Decene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Note: The data presented is primarily based on computational models and estimations.

Experimental values may vary.

Experimental Determination of Thermodynamic
Properties

Precise experimental determination of thermodynamic properties is crucial for validating

calculated data and for process design. The primary methods for alkenes like 4-decene are

calorimetry-based.

Experimental Protocol: Combustion Calorimetry

This method is used to determine the enthalpy of combustion, from which the standard

enthalpy of formation can be derived.

Sample Preparation: A precisely weighed sample of purified 4-decene is placed in a crucible
inside a high-pressure vessel known as a bomb.

Pressurization: The bomb is sealed and filled with an excess of pure oxygen to ensure
complete combustion.

Calorimeter Setup: The bomb is submerged in a known mass of water within an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision.

Ignition: The sample is ignited electrically.

Data Acquisition: The temperature of the water is monitored and recorded until it reaches a
maximum and then begins to cool.

Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat
capacity of the calorimeter system (determined through calibration with a standard
substance like benzoic acid), and the moles of the sample combusted.

Experimental Protocol: Hydrogenation Calorimetry
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This technique is employed to measure the enthalpy of hydrogenation, which can reveal
differences in the stability of alkene isomers.

o Catalyst and Solvent: A catalytic amount of a hydrogenation catalyst, such as platinum oxide
or palladium on carbon, is suspended in an inert solvent within the reaction vessel of a
calorimeter.

o Sample Introduction: A known amount of 4-decene is introduced into the reaction vessel.

» Hydrogenation: The system is saturated with hydrogen gas, and the reaction is initiated,
often by breaking a vial containing the alkene.

o Temperature Monitoring: The change in temperature of the system due to the exothermic
hydrogenation reaction is carefully measured.

» Enthalpy Calculation: The enthalpy of hydrogenation is calculated from the observed
temperature change and the heat capacity of the calorimeter and its contents.

Estimation of Thermodynamic Properties: Benson
Group Additivity

When experimental data is unavailable, the Benson group additivity method provides a reliable
means of estimating thermodynamic properties such as heat capacity, entropy, and enthalpy of
formation.[3][4] This method is based on the principle that the thermodynamic properties of a
molecule can be approximated by summing the contributions of its constituent functional
groups.[3][5]

For 4-decene, the molecule would be dissected into groups such as C-(C)(H)3 for the terminal
methyl groups, C-(C)2(H)2 for the internal methylene groups, and Cd-(C)(H) for the carbons
involved in the double bond.[5] Each of these groups has an empirically determined value for
its contribution to the overall thermodynamic property. Corrections for symmetry and
stereochemistry (i.e., cis or trans isomers) are also applied to refine the estimation.[4]

Relevance in Chemical Synthesis and Drug
Development
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While there is no direct evidence of 4-decene being involved in specific signaling pathways for
drug development, its functional group, the alkene, is a versatile starting point for the synthesis
of various molecules, some of which could have biological activity. A common and important
reaction of alkenes is epoxidation.

Hypothetical Pathway: Epoxidation of 4-Decene

Epoxidation of 4-decene would yield 4,5-epoxydecane. This reaction is significant as epoxides
are highly reactive intermediates that can be opened to form a variety of functional groups,
making them valuable in the synthesis of complex molecules, including potential drug
candidates. The reaction is typically carried out using a peroxy acid, such as meta-
chloroperoxybenzoic acid (MCPBA).[6][7]

Epoxidation Reaction Products

+ mCPBA 4,5-Epoxydecane

m-Chlorobenzoic_Acid

4-Decene + mCPBA

oncerted Reaction

[Transition State]

4,5-Epoxydecane +
m-Chlorobenzoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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